2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile
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Overview
Description
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is an organic compound with the molecular formula C11H7FN2O It is a derivative of malononitrile, characterized by the presence of a fluorophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can participate in hydrogen bonding or covalent interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
- 2-[2-(3-Fluorophenyl)-2-oxoethyl]malononitrile
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile
Uniqueness
2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of the oxoethyl group also contributes to its distinct chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C11H7FN2O |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]propanedinitrile |
InChI |
InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 |
InChI Key |
SNEOSXIUTYPDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C#N)C#N)F |
Origin of Product |
United States |
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